molecular formula C22H29N3O B5308426 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B5308426
M. Wt: 351.5 g/mol
InChI Key: SCKCCGSFZJFOID-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound with a molecular formula of C22H29N3O. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-4-19-9-5-6-10-20(19)23-22(26)16-24-12-14-25(15-13-24)21-11-7-8-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKCCGSFZJFOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

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